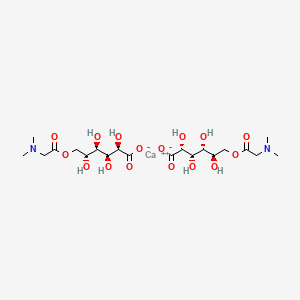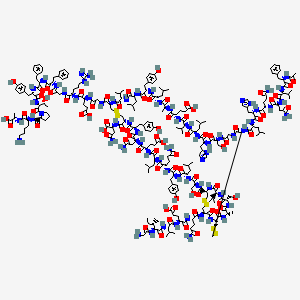
Solvent Red 125
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Solvent Red 125 is not clearly defined in the available resources . The molecular structure of a compound is typically determined by various analytical techniques, which may include spectroscopy, crystallography, or computational methods.Physical And Chemical Properties Analysis
The physical and chemical properties of Solvent Red 125 are not clearly defined in the available resources . These properties can include aspects such as melting point, boiling point, density, solubility, and reactivity, among others.Mecanismo De Acción
Direcciones Futuras
While specific future directions for Solvent Red 125 are not mentioned in the available resources, the field of organic semiconductors, which includes compounds like Solvent Red 125, is a rapidly evolving area of research. Future directions may include the development of greener synthesis methods, the design of compounds with improved properties, and the exploration of new applications .
Propiedades
Número CAS |
12271-00-0 |
|---|---|
Nombre del producto |
Solvent Red 125 |
Fórmula molecular |
C10H19KO2 |
Peso molecular |
0 |
Sinónimos |
C.I. Solvent Red 125 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




